molecular formula C10H19N3 B15048956 ethyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

ethyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B15048956
M. Wt: 181.28 g/mol
InChI Key: ZJUIXPLHIJXFHJ-UHFFFAOYSA-N
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Description

Ethyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine is a pyrazole-derived amine featuring a 1H-pyrazole core substituted at the 1-position with a 2-methylpropyl (isobutyl) group and at the 5-position with a methyl group linked to an ethylamine moiety. The compound’s molecular formula is C10H19N3, with a molecular weight of 181.28 g/mol. Its structure combines a heteroaromatic pyrazole ring with alkyl substituents, imparting both lipophilic and basic properties.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]ethanamine

InChI

InChI=1S/C10H19N3/c1-4-11-7-10-5-6-12-13(10)8-9(2)3/h5-6,9,11H,4,7-8H2,1-3H3

InChI Key

ZJUIXPLHIJXFHJ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=NN1CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of hydrazines with 1,3-diketones to form the pyrazole ring . The subsequent alkylation reactions introduce the ethyl and 2-methylpropyl groups under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Ethyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of ethyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine, a comparative analysis with structurally analogous pyrazol-5-amine derivatives is provided below.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Data
This compound 1: 2-methylpropyl; 5: CH2NHCH2CH3 C10H19N3 181.28 - No direct spectral data in evidence; inferred properties based on analogs.
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 1: CH3; 3: pyridin-3-yl; 5: NHCH2CH3 C11H15N5 217.27 ESIMS m/z 203 ([M+H]<sup>+</sup>); pyridine enhances polarity.
Methyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine 1: CH(CH3)2; 5: CH2NHCH3 C8H15N3 153.23 Smaller substituents (isopropyl vs. isobutyl) reduce steric bulk.
3-Ethyl-1H-pyrazol-5-amine (MK54) 3: CH2CH3; 5: NH2 C5H9N3 111.15 Simpler structure; lacks alkylamine chain.
(1-{2-Amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol 1: 2-methylpropyl; 5: CH2CH(NH2)C(cyclobutyl)CH2OH C14H25N3O 251.37 Cyclobutyl and hydroxyl groups increase hydrophilicity.

Key Observations:

Substituent Effects: The 2-methylpropyl group at the 1-position in the target compound increases lipophilicity compared to smaller substituents (e.g., methyl or isopropyl in ). This may enhance membrane permeability but reduce aqueous solubility.

Synthetic Accessibility :

  • The synthesis of pyrazol-5-amines typically involves condensation reactions (e.g., refluxing esters with amines in acetic acid, as in ). The isobutyl group may require specialized alkylation steps, contrasting with simpler analogs like MK54, which can be synthesized via direct amination .

Spectroscopic Data :

  • While ESIMS data for the target compound is absent, analogs like N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine show characteristic [M+H]<sup>+</sup> peaks at m/z 203 , suggesting the target’s molecular ion would align with its molecular weight (~181).

Biological Relevance: Pyrazole derivatives with aryl or heteroaryl substituents (e.g., pyridine in or triazolo-azepine in ) often exhibit receptor-binding activity. The target compound’s lack of aromatic substituents may limit such interactions but could favor non-specific hydrophobic interactions.

Table 2: Comparative Physicochemical Properties

Property Target Compound N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Methyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
LogP (Predicted) ~2.1 ~1.8 ~1.5
Water Solubility Low Moderate (due to pyridine) Moderate
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 3 4 3

Biological Activity

Ethyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine, a compound characterized by its unique pyrazole structure, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Preparation of Intermediates : Starting with furan and pyrazole derivatives, followed by coupling through amination and alkylation.
  • Reagents Used : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

Biological Activity

This compound exhibits a range of biological activities:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. A study highlighted that specific derivatives demonstrated significant efficacy at concentrations as low as 1 μg/mL, comparable to established antibiotics like bosentan in certain assays .

2. Enzyme Inhibition

The compound's mechanism of action often involves interaction with specific enzymes or receptors. For instance, its pyrazole ring can engage in π-π stacking interactions, while the amine group facilitates hydrogen bonding with target molecules, potentially modulating enzyme activity .

3. Cytotoxicity

Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. The compound's structural components may contribute to its ability to induce apoptosis in malignant cells.

Case Studies

Several case studies have been conducted to evaluate the biological effects of pyrazole derivatives:

  • Study 1 : A series of pyrazole compounds were synthesized and evaluated for their endothelin-1 antagonist activities. Some compounds showed comparable effects to bosentan in preventing endothelin-induced sudden death in mice .
  • Study 2 : Another investigation focused on the antibacterial properties of similar compounds, revealing moderate activity against selected bacterial strains .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
[(furan-2-yl)methyl]amineStructureLimited due to lack of pyrazole ring
[(pyrazol-5-yl)methyl]amineStructureVarying activity; lacks furan ring
(furan-2-yl)methyl-1H-pyrazol-3-yl]methyl})amineStructurePositional isomer; different activity profile

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